molecular formula C22H24N2O4S2 B2654077 ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 443888-19-5

ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2654077
CAS No.: 443888-19-5
M. Wt: 444.56
InChI Key: YEGNUNXKEDOQEV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and an acetamido-linked 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety at position 2. This structure combines a bicyclic thiophene system with a fused thiazine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-28-22(27)19-13-9-8-12(2)10-16(13)30-21(19)24-18(25)11-17-20(26)23-14-6-4-5-7-15(14)29-17/h4-7,12,17H,3,8-11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNUNXKEDOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Molecular weight: 370.45 g/mol
CAS Number: [Not available in search results]

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1bEStaphylococcus aureus32 µg/mL
1cEEscherichia coli64 µg/mL

These findings suggest that ethyl 6-methyl derivatives may also possess antimicrobial properties through similar mechanisms involving cell wall synthesis inhibition or membrane disruption .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, compounds derived from benzothiazine structures showed selective cytotoxicity towards human cancer cells:

Cell LineIC50 (µM)Reference Compound
U93716.23Etoposide (17.94)
B16-F1022.45Doxorubicin

These results indicate that ethyl 6-methyl derivatives may also exhibit cytotoxic effects against specific cancer cell lines .

The biological activity of ethyl 6-methyl derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction: Some derivatives may intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption: The lipophilic nature of these compounds can lead to membrane destabilization, resulting in cell death.

Case Studies

  • Antibacterial Activity Study:
    A study investigated the antibacterial potential of a series of benzothiazine derivatives. The most active compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance antimicrobial efficacy .
  • Cytotoxicity Assessment:
    In vitro testing on various human cancer cell lines revealed that certain derivatives exhibited significant antiproliferative effects. The study highlighted the importance of structural features in enhancing cytotoxicity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of a benzo[b]thiophene core and a thiazine moiety, which contributes to its diverse biological activities. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise against various bacterial strains. Studies have demonstrated that modifications in the thiazine structure can enhance antibacterial efficacy .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The presence of functional groups in the molecule can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Benzothiazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may exhibit similar effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the structure enables the exploration of derivatives with enhanced biological activities.

Table 1: Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1CondensationThiazine derivative + Acetic anhydrideFormation of acetamido group
2CyclizationBenzothiophene precursor + ThiazineCreation of fused ring system
3EsterificationAlcohol + Acid chlorideFormation of ethyl ester

Case Study 1: Antimicrobial Testing

In a study published in Pharmaceutical Research, derivatives of benzothiazine were evaluated against Gram-positive and Gram-negative bacteria. Ethyl 6-methyl derivative exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of similar compounds through inhibition of COX enzymes in vitro. The results suggested that modifications to the thiazine ring could enhance anti-inflammatory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of this compound include derivatives with modifications to the ester group, thiophene core, or substituents on the acetamido-linked thiazine ring. A comparative analysis is provided below:

Compound Key Structural Features Physical Properties Synthetic Yield Biological Activity Reference
Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-methyl, ethyl ester, 3-oxo-thiazine acetamido Not explicitly reported (predicted pKa: ~12.46; density: ~1.286 g/cm³) Not reported Hypothesized antimicrobial/kinase inhibition (based on structural analogs)
Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate tert-butyl at position 6, methyl ester Mp: Not reported; density: 1.286 g/cm³; pKa: 12.46 Not reported Not tested; tert-butyl may enhance lipophilicity
Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b) Phenyl at position 6, piperazinyl-acetamido Mp: 189–191°C; IR νmax: 1724, 1662 cm⁻¹ (C=O) 70% Anticancer activity (reported for similar derivatives)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-hydroxyphenyl substituent, ethoxy group Yield: 22%; HRMS-ESI: m/z 390.1370 (calc.) 22% Not tested; hydroxyl group may improve aqueous solubility
N-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido) derivatives (8aD–8bG) Varied substituents (e.g., 4-fluorophenyl, bromophenyl, indolyl) on acetamido-thiazine core Yields: 51–65%; Mp: Solid at RT; ES+HRMS validated 51–65% Antimicrobial activity against Staphylococcus aureus; potential for catheter coatings

Computational and Physicochemical Insights

  • Hydrogen Bonding : The 3-oxo-thiazine moiety in the target compound and its derivatives (e.g., 8aD–8bG ) provides hydrogen-bond acceptors, critical for target engagement in enzymatic assays .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The compound can be synthesized via nucleophilic acyl substitution or Knoevenagel condensation. A common approach involves reacting a tetrahydrobenzo[b]thiophene precursor with 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives in the presence of anhydrides (e.g., succinic or maleic anhydride) under dry CH₂Cl₂ conditions. Purification typically employs reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (e.g., methanol), yielding products with 65–94% efficiency .

Q. How is the compound characterized using spectroscopic methods?

  • IR Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent integration (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

Advanced Research Questions

Q. How can discrepancies in NMR data during characterization be resolved?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) to minimize proton exchange .
  • Comparing integration ratios of aromatic vs. aliphatic protons to confirm substituent positions.
  • Cross-referencing with computational models (DFT) to predict chemical shifts .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Catalyst Selection : Piperidine/acetic acid in Knoevenagel condensations enhances reaction rates (5–6 hours vs. overnight) .
  • Solvent Optimization : Toluene or 1,4-dioxane improves solubility of hydrophobic intermediates .
  • Temperature Control : Reflux conditions (80°C) for hydrolysis steps ensure complete conversion .

Q. How should biological activity studies for this compound be designed?

  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Mechanistic Studies : Evaluate membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can contradictory bioactivity data across studies be analyzed?

  • Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) .
  • Control Experiments : Rule out solvent interference (e.g., DMSO) or contamination via LC-MS .
  • Structural Analog Comparison : Test derivatives (e.g., carboxamide vs. carboxylate) to identify pharmacophores .

Methodological Considerations

Q. What purification techniques are most effective for this compound?

  • Reverse-Phase HPLC : Ideal for polar derivatives (e.g., carboxylic acid analogs) using MeCN:H₂O gradients .
  • Recrystallization : Non-polar derivatives (e.g., methyl esters) are purified via methanol/ethanol-water mixtures .

Q. How can reaction mechanisms (e.g., Knoevenagel condensation) be validated?

  • Isolation of Intermediates : Trap enolate intermediates using TLC or in-situ IR .
  • Kinetic Studies : Monitor reaction progress via time-dependent NMR to identify rate-limiting steps .

Data Interpretation Challenges

Q. How to address inconsistent LC-MS purity results?

  • Column Calibration : Use certified reference standards (e.g., USP-grade compounds).
  • Ion Suppression Checks : Dilute samples to mitigate matrix effects .

Q. What computational tools aid in predicting bioactivity?

  • Molecular Docking : AutoDock Vina to simulate binding to bacterial targets (e.g., DNA gyrase) .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with MIC values .

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